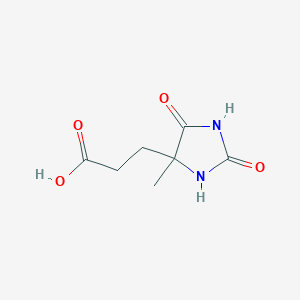
3-(1H-1,2,4-triazol-3-yl)pyridine
概要
説明
3-(1H-1,2,4-Triazol-3-yl)pyridine is a chemical compound with the molecular formula C7H6N4 and a molecular weight of 146.15 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including 3-(1H-1,2,4-triazol-3-yl)pyridine, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 3-(1H-1,2,4-triazol-3-yl)pyridine has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis
3-(1H-1,2,4-Triazol-3-yl)pyridine has been used as a reactant in the synthesis of 4-aryl-1H-1,2,3-triazoles . It has also been incorporated into Co, Zn/Cd-containing coordination polymers .Physical And Chemical Properties Analysis
3-(1H-1,2,4-Triazol-3-yl)pyridine is a solid substance at room temperature . Its InChI Code is 1S/C7H6N4/c1-2-6(4-8-3-1)7-9-5-10-11-7/h1-5H, (H,9,10,11) and its InChI key is PFUBXXBFRUAXCG-UHFFFAOYSA-N .科学的研究の応用
Drug Discovery
3-(1H-1,2,4-triazol-3-yl)pyridine: has been utilized in the synthesis of various drugs due to its triazole ring, which is known for its therapeutic potential. The triazole core is present in many pharmaceuticals, such as antifungals (e.g., fluconazole) and antivirals, due to its ability to interact with enzymes and receptors .
Material Science
This compound serves as a building block in material chemistry, particularly in the creation of novel materials with specific electronic or photophysical properties. Its unique structure allows for the formation of non-covalent bonds, which are essential in the development of new materials .
Supramolecular Chemistry
In supramolecular chemistry, 3-(1H-1,2,4-triazol-3-yl)pyridine acts as a ligand that can coordinate with metals, forming complexes that are used in catalysis, enzyme inhibition, and the construction of molecular assemblies .
Polymer Chemistry
The triazole ring is a component in the synthesis of polymers, where it can enhance the stability and functionality of the material. It contributes to the development of polymers with specific desired properties, such as increased strength or chemical resistance .
Bioconjugation
This compound is involved in bioconjugation processes, where it can be used to link biomolecules together. This is particularly useful in the development of targeted drug delivery systems and the conjugation of drugs to antibodies or other targeting agents .
Fluorescent Imaging
3-(1H-1,2,4-triazol-3-yl)pyridine: derivatives are explored for their fluorescent properties, which can be applied in imaging techniques. These compounds can be used as fluorescent markers or probes in biological systems to visualize cellular processes .
作用機序
Target of Action
The primary target of 3-(1H-1,2,4-triazol-3-yl)pyridine, also known as 3-(1h-1,2,4-triazol-5-yl)pyridine, is SIRT3 , a member of the sirtuin family of proteins . Sirtuins are a class of proteins that possess either mono-ADP-ribosyltransferase or deacetylase activity. SIRT3 is located in the mitochondria and is crucial for regulating mitochondrial function and metabolism .
Mode of Action
3-(1H-1,2,4-triazol-3-yl)pyridine acts as a selective inhibitor of SIRT3 . It binds to SIRT3 and inhibits its activity, with IC50 values of 16 nM for SIRT3, which is more potent than its effects on SIRT1 (IC50=88 nM) and SIRT2 (IC50=92 nM) .
Biochemical Pathways
The inhibition of SIRT3 by 3-(1H-1,2,4-triazol-3-yl)pyridine impacts various biochemical pathways. One key pathway is the SIRT3-SOD2 pathway . In this pathway, SIRT3 normally deacetylates and activates superoxide dismutase 2 (SOD2), a key antioxidant enzyme in the mitochondria. By inhibiting SIRT3, this compound can reduce the deacetylation and activation of SOD2 .
Pharmacokinetics
It is known to be soluble in dmso and ethanol, suggesting that it may have good bioavailability .
Result of Action
The inhibition of SIRT3 by 3-(1H-1,2,4-triazol-3-yl)pyridine leads to a decrease in the deacetylation and activation of SOD2 . This can result in an increase in oxidative stress within the cell, as SOD2 is less able to neutralize harmful superoxide radicals .
Action Environment
The action of 3-(1H-1,2,4-triazol-3-yl)pyridine can be influenced by various environmental factors. For instance, the presence of oxidative stressors can enhance the effects of SIRT3 inhibition, as these conditions increase the need for SOD2 activity
Safety and Hazards
将来の方向性
The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Heterocyclic compounds containing nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds . These scaffolds are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
特性
IUPAC Name |
3-(1H-1,2,4-triazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-2-6(4-8-3-1)7-9-5-10-11-7/h1-5H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUBXXBFRUAXCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50177771 | |
| Record name | 1H-1,2,4-Triazole, 5-(3-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-1,2,4-triazol-3-yl)pyridine | |
CAS RN |
23195-63-3 | |
| Record name | 1H-1,2,4-Triazole, 5-(3-pyridyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023195633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole, 5-(3-pyridyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50177771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-1,2,4-triazol-5-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(4-Chlorophenyl)sulfanyl]acetamide](/img/structure/B1295914.png)


![2-[(4-Nitrobenzoyl)amino]benzoic acid](/img/structure/B1295918.png)



![N-[2-(hydrazinocarbonyl)phenyl]acetamide](/img/structure/B1295924.png)


